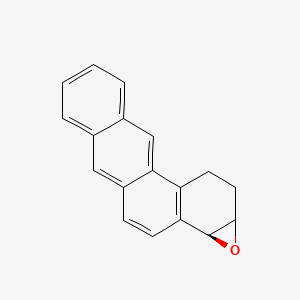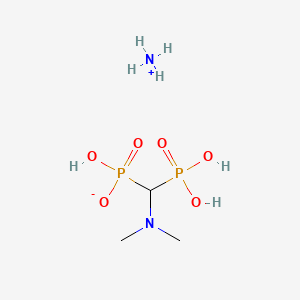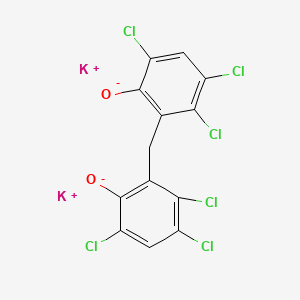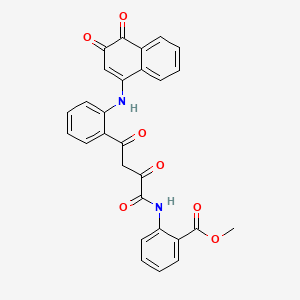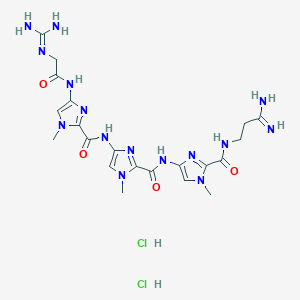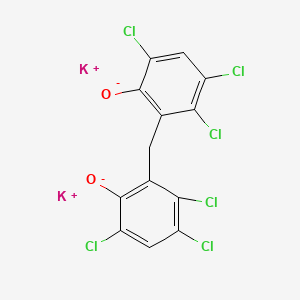
2,2'-Methylenebis(3,4,6-trichlorophenol) dipotassium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Methylenebis(3,4,6-trichlorophenol) dipotassium salt is a chemical compound known for its antiseptic properties. It is a derivative of 2,2’-Methylenebis(3,4,6-trichlorophenol), commonly referred to as hexachlorophene. This compound is used in various applications, including medical and industrial fields, due to its effectiveness against Gram-positive bacteria .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis(3,4,6-trichlorophenol) involves the reaction of 3,4,6-trichlorophenol with formaldehyde under acidic conditions. The dipotassium salt form is obtained by neutralizing the resulting product with potassium hydroxide .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is then purified and converted to its dipotassium salt form for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Methylenebis(3,4,6-trichlorophenol) dipotassium salt undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones.
Reduction: Reduction reactions can convert the compound to its corresponding phenols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenols and quinones, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2,2’-Methylenebis(3,4,6-trichlorophenol) dipotassium salt has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Employed in studies involving bacterial inhibition and as a model compound for studying the effects of chlorinated phenols.
Medicine: Utilized in antiseptic formulations for surgical scrubs and skin cleansers.
Industry: Applied in the production of disinfectants and preservatives.
Mécanisme D'action
The compound exerts its effects primarily through its bacteriostatic action against Gram-positive organisms. It disrupts the cell membrane integrity, leading to leakage of cellular contents and eventual cell death. The molecular targets include enzymes involved in cell wall synthesis and membrane-associated proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexachlorophene: The parent compound, known for its antiseptic properties.
Triclosan: Another chlorinated phenol with similar antibacterial activity.
Chlorhexidine: A bisbiguanide with broad-spectrum antimicrobial activity.
Uniqueness
2,2’-Methylenebis(3,4,6-trichlorophenol) dipotassium salt is unique due to its specific structure, which provides enhanced stability and solubility compared to its parent compound. This makes it particularly useful in formulations where stability and solubility are critical .
Propriétés
Numéro CAS |
85204-38-2 |
|---|---|
Formule moléculaire |
C13H4Cl6K2O2 |
Poids moléculaire |
483.1 g/mol |
Nom IUPAC |
dipotassium;3,4,6-trichloro-2-[(2,3,5-trichloro-6-oxidophenyl)methyl]phenolate |
InChI |
InChI=1S/C13H6Cl6O2.2K/c14-6-2-8(16)12(20)4(10(6)18)1-5-11(19)7(15)3-9(17)13(5)21;;/h2-3,20-21H,1H2;;/q;2*+1/p-2 |
Clé InChI |
BIRRARIYKDWFJX-UHFFFAOYSA-L |
SMILES canonique |
C1=C(C(=C(C(=C1Cl)Cl)CC2=C(C(=CC(=C2Cl)Cl)Cl)[O-])[O-])Cl.[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


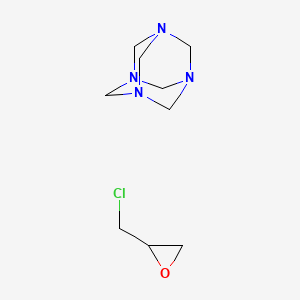

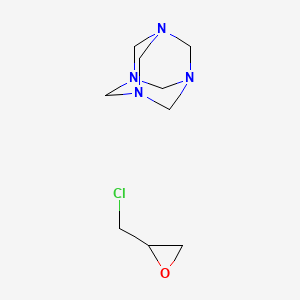
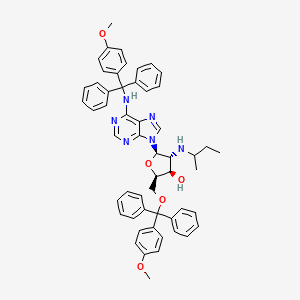
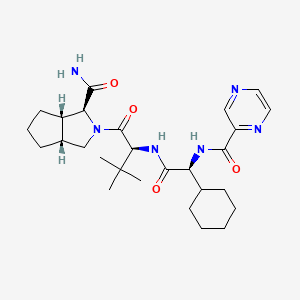
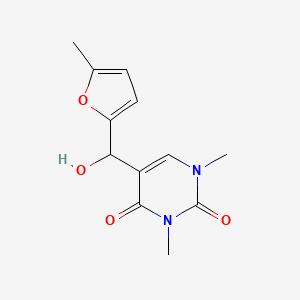
methanone](/img/structure/B12791111.png)
